

Avitinib Maleate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Avitinib maleate*

Cat. No.: *B605098*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib, also known as Abivertinib or AC0010, is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).^[1] It has been developed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).^{[1][2]} Furthermore, Avitinib also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).^{[3][4]} This dual-targeting capability makes it a compound of significant interest for oncological research and development.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and relevant protocols for **Avitinib maleate**, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Properties and Identification

Avitinib maleate is the maleate salt form of Avitinib.^[2] It is essential to distinguish between the different registered CAS numbers for Avitinib and its salt or hydrated forms to ensure accurate procurement and documentation.

Table 1: Chemical Identification of Avitinib and its Forms

Identifier	Value	Reference(s)
Compound Name	Avitinib maleate	[2]
Synonyms	Abivertinib maleate, AC0010MA	[2]
CAS Number	1557268-88-8	[2] [3] [5]
CAS Number (Avitinib free base)	1557267-42-1	[6] [7]
CAS Number (Avitinib maleate dihydrate)	1822357-78-7	[8] [9]
Molecular Formula	C ₃₀ H ₃₀ FN ₇ O ₆	[2] [3] [5]
Molecular Weight	603.60 g/mol	[3]
IUPAC Name	N-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate	[2]
SMILES	C=CC(NC1=CC=CC(OC2=C3C(NC=C3)=NC(NC4=CC=C(N5CCN(C)CC5)C(F)=C4)=N2)=C1)=O.O=C(O)/C=C\C(O)=O	[2]

Table 2: Physicochemical Properties of **Avitinib Maleate**

Property	Value	Reference(s)
Appearance	Solid powder	[2]
Purity	>99% by HPLC	[2]
Solubility	Soluble in DMSO. In vivo formulations often use a mixture of DMSO, PEG300, Tween-80, and saline.	[2] [3]
Storage	Store at 4°C for short-term, -20°C for long-term (3 years as powder).	[2] [3] [10]

Mechanism of Action

Avitinib is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of its target kinases.[\[2\]](#)[\[11\]](#) This covalent modification leads to sustained inhibition of kinase activity.

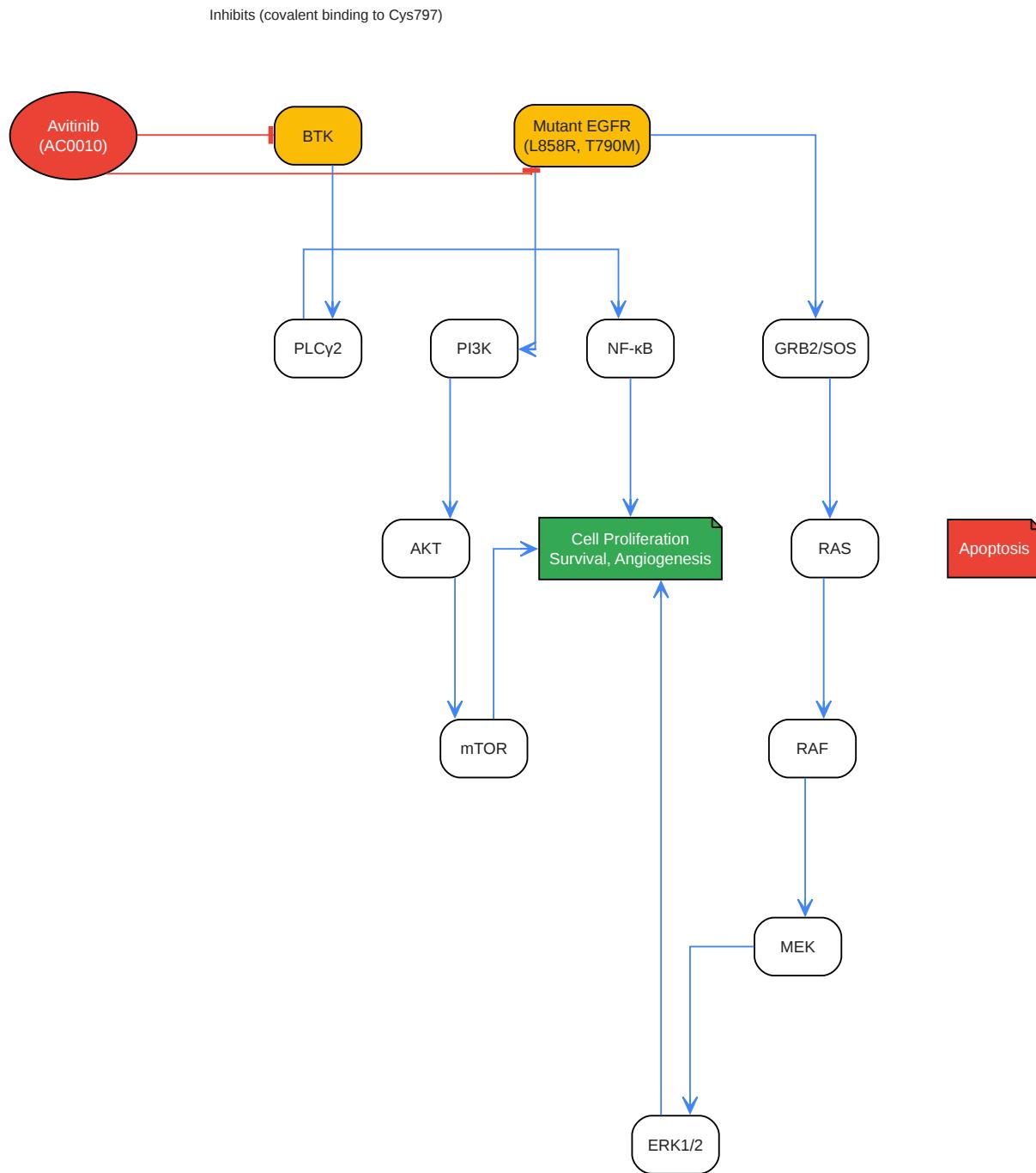
EGFR Inhibition

As a third-generation EGFR inhibitor, Avitinib is highly selective for mutant forms of EGFR over the wild-type (WT) receptor.[\[1\]](#) It potently inhibits EGFR with activating mutations (such as L858R) and the T790M resistance mutation.[\[3\]](#) The mechanism involves the covalent binding of Avitinib to Cys797 in the ATP-binding site of EGFR.[\[11\]](#)[\[12\]](#)[\[13\]](#) This irreversible binding blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[\[3\]](#)[\[14\]](#)

BTK Inhibition

In addition to its effects on EGFR, Avitinib also inhibits Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[\[3\]](#)[\[4\]](#) Inhibition of BTK can induce apoptosis in B-cell malignancies.[\[4\]](#) The BTK signaling pathway also interacts with the PI3K/Akt pathway and is upstream of NF-κB and ERK, suggesting a broader impact on cell survival and proliferation.[\[15\]](#)

Signaling Pathway Diagram



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Caption: Axitinib signaling pathway inhibition.

Experimental Data

In Vitro Potency and Selectivity

Axitinib demonstrates high potency against clinically relevant EGFR mutations while sparing the wild-type form, which is hypothesized to reduce the incidence of side effects such as skin rash and diarrhea that are common with less selective EGFR inhibitors.

Table 3: In Vitro Inhibitory Activity of Axitinib

Target/Cell Line	IC ₅₀ (nM)	Assay Type	Reference(s)
EGFR (L858R/T790M)	0.18	Kinase Assay	[3]
EGFR (L858R)	0.18	Kinase Assay	[3]
EGFR (T790M)	0.18	Kinase Assay	[3]
EGFR (Wild-Type)	7.68	Kinase Assay	[3]
NCI-H1975 (EGFR L858R/T790M)	7.3	Cellular Phosphorylation Assay	[3]
NIH/3T3_TC32T8 (Mutant EGFR)	2.8	Cellular Phosphorylation Assay	[3]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of Axitinib.

Table 4: In Vivo Pharmacokinetic Parameters of Axitinib in Rats

Parameter	Value	Conditions	Reference(s)
T _{max}	1-2 hours	Oral administration (12.5, 50, 200 mg/kg)	[16]
Bioavailability	15.9 - 41.4%	Oral administration (12.5, 50, 200 mg/kg)	[16]
t _{1/2} (elimination)	~1.73 hours	Intravenous administration (10 mg/kg)	[16]
Clearance	5.91 L/h/kg	Intravenous administration (10 mg/kg)	[16]
Volume of Distribution	14.76 L/kg	Intravenous administration (10 mg/kg)	[16]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving Avitinib, based on commonly cited procedures. Researchers should adapt these protocols to their specific experimental conditions and cell lines.

Kinase Inhibition Assay (Generalized Protocol)

This protocol is designed to determine the IC₅₀ of Avitinib against specific kinase targets.

- Reagents and Materials:
 - Recombinant kinase (e.g., EGFR L858R/T790M)
 - Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)
 - ATP and substrate peptide
 - **Avitinib maleate** stock solution (in DMSO)

- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well plates
- Procedure:
 - Prepare serial dilutions of **Avitinib maleate** in kinase buffer.
 - In a 384-well plate, add the kinase, substrate/ATP mix, and the diluted Avitinib or DMSO (vehicle control).
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
 - Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
 - Measure luminescence using a plate reader.
 - Calculate the percentage of kinase inhibition for each Avitinib concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

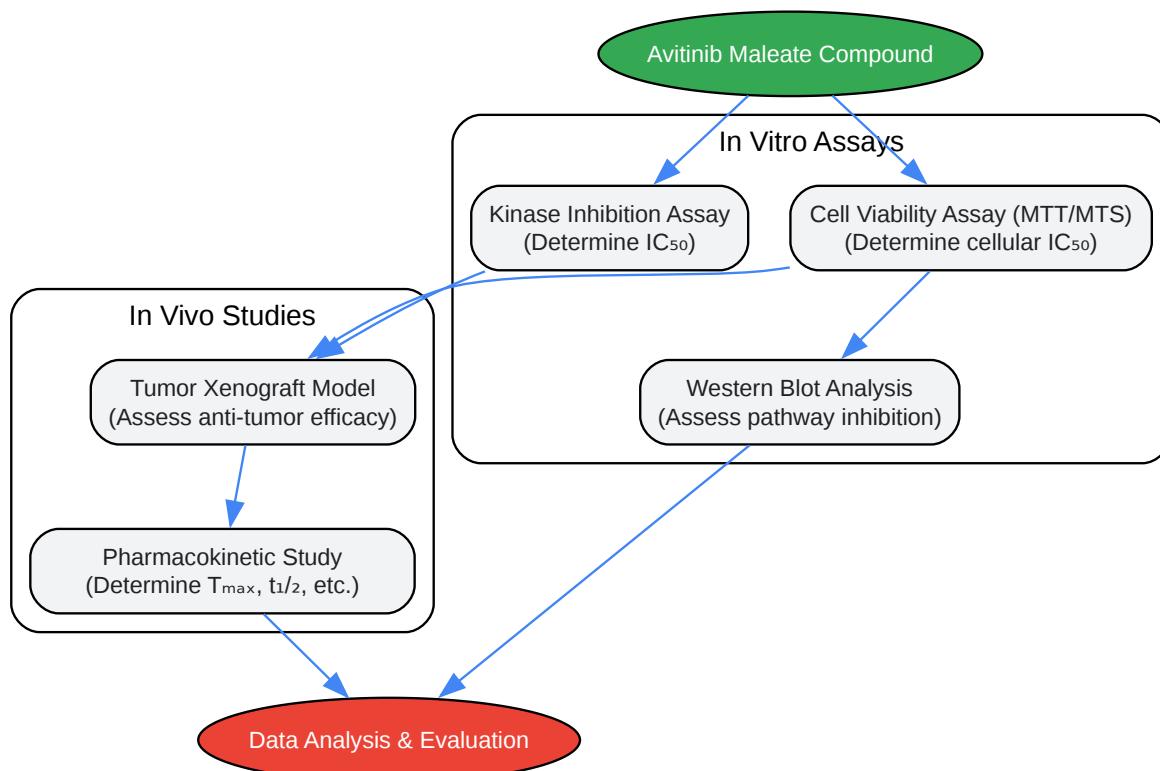
This protocol assesses the effect of Avitinib on the viability and proliferation of cancer cell lines.

- Reagents and Materials:
 - Cancer cell lines (e.g., NCI-H1975)
 - Complete cell culture medium
 - **Avitinib maleate** stock solution (in DMSO)
 - MTT or MTS reagent
 - Solubilization solution (for MTT assay, e.g., DMSO)
 - 96-well plates

- Procedure:

- Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
- Treat the cells with various concentrations of **Avitinib maleate** (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
- Add MTT or MTS reagent to each well and incubate for 1-4 hours.
- If using MTT, add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate cell viability as a percentage of the control and determine the IC_{50} value.

Experimental Workflow Diagram



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Caption: Generalized experimental workflow for Avitinib evaluation.

Conclusion

Avitinib maleate is a potent, irreversible, and selective third-generation EGFR inhibitor with additional activity against BTK. Its high affinity for clinically relevant EGFR mutations, including the T790M resistance mutation, and its relative sparing of wild-type EGFR, make it a promising candidate for the treatment of NSCLC. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the development of novel cancer therapeutics. Further investigation into its dual inhibitory mechanism and clinical applications is warranted.

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